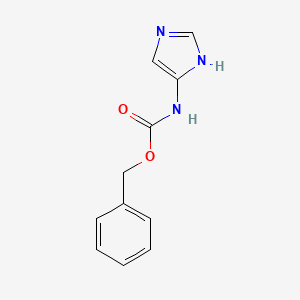

benzyl N-(1H-imidazol-5-yl)carbamate

Descripción

Benzyl N-(1H-imidazol-5-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further connected to a 1H-imidazol-5-yl substituent. Its IUPAC name is benzyl [1-hydrazino-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl]carbamate, and it has the CAS registry number 254980-19-3 . This compound is structurally characterized by the presence of both an imidazole ring, known for its aromaticity and role in biological systems, and a benzyl carbamate group, which offers stability and synthetic versatility.

The tert-butyl-protected analog in (tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate) highlights the use of carbamates as protective groups in organic synthesis, a role benzyl N-(1H-imidazol-5-yl)carbamate may also fulfill .

Propiedades

IUPAC Name |

benzyl N-(1H-imidazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(14-10-6-12-8-13-10)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSMYJRWXYHPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1H-imidazol-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1H-imidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+1H-imidazole-5-amine→Benzyl N-(1H-imidazol-5-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of benzyl N-(1H-imidazol-5-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-(1H-imidazol-5-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxide

Reduction: Benzyl N-(1H-imidazol-5-yl)amine

Substitution: Various substituted benzyl derivatives

Aplicaciones Científicas De Investigación

Benzyl N-(1H-imidazol-5-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of benzyl N-(1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares benzyl N-(1H-imidazol-5-yl)carbamate with structurally related compounds:

Key Differences and Implications

Protecting Group Stability: The benzyl carbamate group in benzyl N-(1H-imidazol-5-yl)carbamate is more stable under acidic conditions compared to the tert-butyl carbamate in its analog. However, tert-butyl carbamates are preferentially cleaved under mild acids (e.g., TFA), making them advantageous in stepwise syntheses . In contrast, benzyl carbamates require hydrogenolysis (e.g., H₂/Pd-C) for removal, limiting their use in hydrogen-sensitive contexts .

Biological Activity :

- The fluorophenyl and methylthio substituents in the N-benzyl pyridine derivative () enhance lipophilicity and target binding, making it a candidate for kinase inhibition .

- Benzyl N-(1H-imidazol-5-yl)carbamate lacks these substituents but may serve as a precursor for functionalized imidazole derivatives through further modification.

Carbamate vs. Amide Functionality :

- Carbamates (e.g., benzyl N-(1H-imidazol-5-yl)carbamate) generally exhibit greater hydrolytic stability than amides (e.g., Compound 25 in ). This makes carbamates preferable in prodrug design or environments with esterase activity .

Imidazole vs. In contrast, the simpler imidazole ring in benzyl N-(1H-imidazol-5-yl)carbamate offers synthetic flexibility for introducing diverse substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.